![molecular formula C12H9N3O4S B2988413 6-(4-Methoxyphenoxy)-5-nitroimidazo[2,1-b][1,3]thiazole CAS No. 339008-12-7](/img/structure/B2988413.png)

6-(4-Methoxyphenoxy)-5-nitroimidazo[2,1-b][1,3]thiazole

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

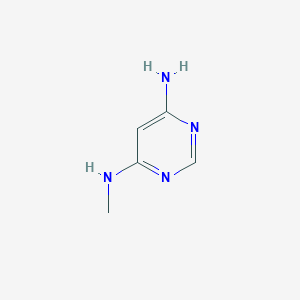

“6-(4-Methoxyphenoxy)-5-nitroimidazo[2,1-b][1,3]thiazole” is a compound that contains a thiazole ring. Thiazole is a heterocyclic compound that is an integral part of many notable molecules in biochemistry . This ringed structure consists of both sulfur and nitrogen atoms, contributing to its unique properties .

Molecular Structure Analysis

Thiazoles are members of the azoles, heterocycles that include imidazoles and oxazoles . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .Wissenschaftliche Forschungsanwendungen

Synthesis and Structural Characterization

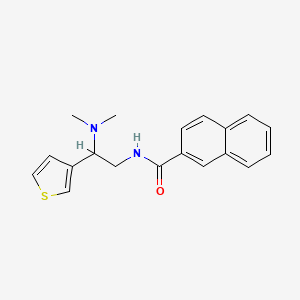

Synthetic Pathways : The synthesis of imidazo[2,1-b][1,3]thiazole derivatives, including those similar to 6-(4-Methoxyphenoxy)-5-nitroimidazo[2,1-b][1,3]thiazole, involves complex chemical processes. For instance, compounds have been synthesized via Brønsted acid-catalyzed cyclization reactions, highlighting the versatility of synthetic strategies to incorporate various substituents, such as nitro, methoxy, and other functional groups, to achieve desired chemical properties and activities (Mayo et al., 2014).

Molecular Characterization : Advanced spectroscopic techniques, including UV-visible, 1H, 13C-NMR, and mass spectrometry, are crucial for the characterization of synthesized compounds. These methods confirm the molecular structures and provide insights into the electronic and spatial configuration of the compounds, which are essential for understanding their reactivity and interaction with biological targets (Vinusha et al., 2015).

Biological and Pharmaceutical Applications

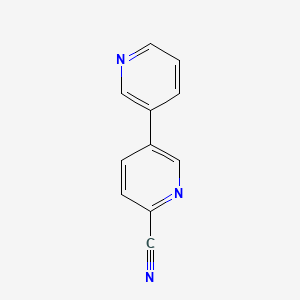

Antimicrobial Activity : The antimicrobial properties of imidazo[2,1-b][1,3]thiazole derivatives have been explored against various bacterial and fungal species. For example, novel derivatives of 2-(4-formyl-2-methoxyphenoxy) acetic acid demonstrated significant in vitro antimicrobial activities, indicating the potential of these compounds in developing new antimicrobial agents (Noolvi et al., 2016).

Antitubercular and Antileukemic Activities : Compounds containing the imidazo[2,1-b][1,3]thiazole moiety have shown promising antitubercular and antileukemic activities. For instance, specific derivatives exhibited potent inhibitory activity against Mycobacterium tuberculosis, suggesting their potential application in tuberculosis treatment. Additionally, certain compounds induced cell cycle arrest and apoptosis in leukemic cells, indicating their potential as chemotherapeutic agents (Gowda et al., 2009).

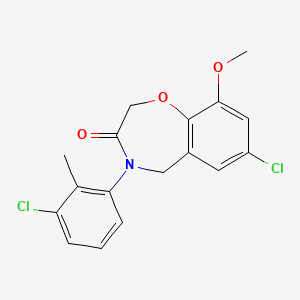

Chemical Sensing and Material Science

Chemical Sensors : The photophysical properties of thiazole-based compounds, including those with nitro groups, have been studied to evaluate their potential as fluorescent chemosensors. Surprisingly, certain derivatives showed high quantum yields despite the presence of typically quenching nitro groups, suggesting their application in designing fluorescence-based sensors (Habenicht et al., 2015).

Polymer Chemistry : The synthesis of novel polyimides containing thiazole units demonstrates the application of these compounds in material science. The resulting polymers exhibit excellent solubility, film-forming capabilities, and thermal resistance, highlighting the potential of thiazole derivatives in the development of high-performance materials (Zhao et al., 2007).

Wirkmechanismus

Target of Action

Thiazole derivatives are known to interact with a wide range of biological targets, including various enzymes and receptors .

Mode of Action

Thiazole derivatives are known to interact with their targets in a variety of ways, often leading to changes in cellular processes .

Biochemical Pathways

Thiazole derivatives have been reported to influence a variety of biochemical pathways, including those involved in antimicrobial, antiretroviral, antifungal, anticancer, antidiabetic, anti-inflammatory, anti-alzheimer, antihypertensive, antioxidant, and hepatoprotective activities .

Pharmacokinetics

Thiazole derivatives are known to have diverse pharmacokinetic properties, which can significantly impact their bioavailability .

Result of Action

Thiazole derivatives have been reported to exhibit a range of biological activities, including antimicrobial, antiretroviral, antifungal, anticancer, antidiabetic, anti-inflammatory, anti-alzheimer, antihypertensive, antioxidant, and hepatoprotective effects .

Action Environment

It is known that factors such as ph, temperature, and the presence of other substances can influence the action of thiazole derivatives .

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

6-(4-methoxyphenoxy)-5-nitroimidazo[2,1-b][1,3]thiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9N3O4S/c1-18-8-2-4-9(5-3-8)19-10-11(15(16)17)14-6-7-20-12(14)13-10/h2-7H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJLOZMVGOSTBBN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)OC2=C(N3C=CSC3=N2)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-(4-Methoxyphenoxy)-5-nitroimidazo[2,1-b][1,3]thiazole | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-([2,4'-Bipyridin]-3-ylmethyl)-3-(3,4-dimethoxybenzyl)urea](/img/structure/B2988334.png)

![2-((7-chloro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(3-chlorophenyl)acetamide](/img/structure/B2988341.png)

![1-chloro-N-{[2-(difluoromethoxy)phenyl]methyl}isoquinoline-3-carboxamide](/img/structure/B2988342.png)

![3-((3-allyl-5-(furan-2-yl)-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)-N-(4-(benzo[d]thiazol-2-yl)phenyl)propanamide](/img/structure/B2988343.png)

![N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)tetrahydrofuran-3-carboxamide](/img/structure/B2988344.png)

![N-(2-(2,3-dimethylphenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-phenylpropanamide](/img/structure/B2988348.png)

![2-[(1,5-Dimethylpyrazol-4-yl)-[(1-fluorocyclopropyl)methyl]amino]ethanesulfonyl fluoride](/img/structure/B2988351.png)

![3-({1-[(2,5-Difluorophenyl)methyl]piperidin-4-yl}methyl)-3,4-dihydropyrimidin-4-one](/img/structure/B2988353.png)